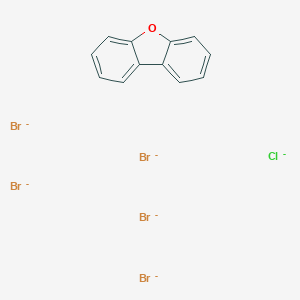

Pentabromochlorodibenzofuran

Description

Pentabromochlorodibenzofuran is a polyhalogenated dibenzofuran derivative containing five bromine atoms and one chlorine atom attached to its dibenzofuran backbone. These compounds often form as unintended byproducts during industrial processes, such as incineration or chemical manufacturing .

Properties

CAS No. |

107207-49-8 |

|---|---|

Molecular Formula |

C12H8Br5ClO-6 |

Molecular Weight |

603.2 g/mol |

IUPAC Name |

dibenzofuran;pentabromide;chloride |

InChI |

InChI=1S/C12H8O.5BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;/h1-8H;6*1H/p-6 |

InChI Key |

QOMQCMHMSXBULO-UHFFFAOYSA-H |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-] |

Synonyms |

PENTABROMO-MONOCHLORODIBENZOFURAN |

Origin of Product |

United States |

Comparison with Similar Compounds

The following analysis compares Pentabromochlorodibenzofuran with structurally related chlorinated dibenzofurans, focusing on isomerism, physicochemical properties, and toxicological profiles.

Structural Isomerism and Substitution Patterns

Chlorinated dibenzofurans exhibit significant variation in toxicity and environmental behavior depending on the position and number of chlorine atoms. For example:

Key Observations :

- Isomer-Specific Toxicity : The 2,3,7,8-substituted isomers (e.g., 2,3,4,7,8-Pentachlorodibenzofuran, CAS 57117-43-8) are historically linked to higher toxicity due to their structural similarity to 2,3,7,8-TCDD (a dioxin) .

- Solvent Stability: Compounds dissolved in tung oil or Stohl-Nonane mixtures are standardized for environmental analysis, ensuring stability during storage and testing .

Physicochemical Properties

- Persistence : Chlorinated dibenzofurans exhibit high thermal stability and resistance to degradation, whereas brominated analogs like this compound may have even greater persistence due to the stronger carbon-bromine bond .

- Brominated variants likely exceed this due to increased molecular weight and halogen content.

Toxicological Profiles

- Mechanism of Action: Chlorinated dibenzofurans activate the aryl hydrocarbon receptor (AhR), leading to endocrine disruption and carcinogenicity. Brominated analogs, including this compound, are hypothesized to act similarly but with enhanced potency .

- Regulatory Status : Chlorinated dibenzofurans are classified as hazardous substances under the U.S. EPA’s Toxic Substances Control Act (TSCA). Brominated variants face stricter scrutiny under the Stockholm Convention on Persistent Organic Pollutants (POPs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.